![molecular formula C7H11N3O2 B084146 1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン CAS No. 13625-39-3](/img/structure/B84146.png)
1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン
概要
説明
1,3,8-Triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with a unique spiro structure.
科学的研究の応用
HIF Prolyl Hydroxylase Inhibition
One of the notable applications of 1,3,8-triazaspiro[4.5]decane-2,4-dione is its use as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase. This inhibition is crucial for treating conditions like anemia and other disorders related to oxygen deficiency. The mechanism involves stabilizing HIF proteins, which play a vital role in the body's response to low oxygen levels by promoting erythropoiesis (red blood cell production) and angiogenesis (formation of new blood vessels) .
Antioxidant Properties
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit antioxidant properties. These compounds can protect low-density lipoproteins (LDL) from oxidative modifications induced by reactive oxygen species. This property suggests potential applications in preventing cardiovascular diseases where oxidative stress plays a critical role .
Drug Development for Neurological Disorders
The compound has been investigated for its potential in developing treatments for neurological disorders. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further research into neuroprotective agents .
Clinical Trials and Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives:
- Study on Erythropoiesis : A clinical trial assessed the efficacy of a specific derivative as a HIF prolyl hydroxylase inhibitor in patients with anemia. Results indicated a significant increase in hemoglobin levels over a treatment period .
- Cardiovascular Health : A research study highlighted the protective effects of these compounds on LDL against oxidative stress in vitro, suggesting their potential use in formulations aimed at cardiovascular health .
Synthesis and Derivative Development
The synthesis of various derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione has been documented extensively. For instance:
- A study outlined the preparation of a novel derivative with enhanced solubility and bioavailability compared to the parent compound, indicating improvements in pharmacokinetic properties .
Data Table: Summary of Applications
作用機序
Target of Action
The primary target of 1,3,8-Triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) and hold potential as a target for various neurological and psychiatric disorders .
Mode of Action
1,3,8-Triazaspiro[4.5]decane-2,4-dione acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, which is based on docking and molecular dynamic simulation . The compound’s interaction with the DOR leads to a bias towards G-protein signaling .
Biochemical Pathways
The activation of DORs by 1,3,8-Triazaspiro[4.5]decane-2,4-dione affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a crucial role in pain perception and the body’s response to stress and anxiety.
Pharmacokinetics
The pharmacokinetic properties of 1,3,8-Triazaspiro[4The compound’s selectivity for the dor over a panel of 167 other gpcrs suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The activation of DORs by 1,3,8-Triazaspiro[4.5]decane-2,4-dione has anti-allodynic efficacy, meaning it can reduce pain sensitivity . This has been demonstrated in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
生化学分析
Biochemical Properties
1,3,8-Triazaspiro[4.5]decane-2,4-dione interacts with delta opioid receptors, which are a type of G-protein coupled receptors (GPCRs) . The compound appears to bind to the orthosteric site of these receptors based on docking and molecular dynamic simulation . This interaction is selective for the delta opioid receptor over a panel of 167 other GPCRs .
Cellular Effects
In cellular processes, 1,3,8-Triazaspiro[4.5]decane-2,4-dione has shown to have anti-allodynic efficacy, which means it can reduce pain sensitivity . This effect was observed in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . The compound’s interaction with delta opioid receptors influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3,8-Triazaspiro[4.5]decane-2,4-dione involves binding interactions with biomolecules, specifically delta opioid receptors . The compound is slightly biased towards G-protein signaling, which suggests that it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its anti-allodynic efficacy suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,3,8-Triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydantoin derivative with a suitable amine, followed by cyclization to form the spiro structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of 1,3,8-Triazaspiro[4.5]decane-2,4-dione may involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
1,3,8-Triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in DMF.
Major Products
The major products formed from these reactions include various substituted derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, which can be further utilized in medicinal chemistry .
類似化合物との比較
Similar Compounds
SNC80: A delta opioid receptor agonist with a different chemotype.
BW373U86: Another delta opioid receptor agonist with a distinct structure.
Uniqueness
1,3,8-Triazaspiro[4.5]decane-2,4-dione is unique due to its spiro structure, which provides a rigid framework that can enhance receptor binding specificity and selectivity. This structural feature differentiates it from other delta opioid receptor agonists, potentially reducing adverse effects such as seizures and tachyphylaxis .
生物活性
1,3,8-Triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Overview of Biological Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives have been identified as promising candidates in various therapeutic areas. Notably, they exhibit selective activity at the delta opioid receptor (DOR), myelostimulating properties, and potential as inhibitors of prolyl hydroxylase enzymes.
Delta Opioid Receptor Agonism
Recent studies have demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione serve as selective agonists for the DOR. The binding affinity and efficacy were evaluated using competitive radioligand binding assays and G-protein activation assays. Key findings include:
- Binding Affinity : Compounds showed submicromolar affinity for DOR.
- Potency : Compound 1 exhibited higher potency compared to other derivatives in inhibiting forskolin-induced cAMP production, confirming its role as a DOR agonist .
Compound | Binding Affinity (Ki) | Efficacy (cAMP inhibition) |
---|---|---|
Compound 1 | 0.5 µM | High |
Compound 2 | 0.7 µM | Moderate |
Compound 3 | 0.9 µM | Moderate |
Myelostimulating Activity
The myelostimulating effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were investigated in models of cyclophosphamide-induced myelodepression. These compounds significantly enhanced the regeneration of lymphocyte and granulocyte populations in bone marrow hematopoiesis:
- Regeneration Rate : Accelerated recovery of hematopoietic cells was observed.
- Mechanism : The compounds promote proliferation and differentiation of hematopoietic stem cells .
Treatment Group | Lymphocyte Count (cells/µL) | Granulocyte Count (cells/µL) |
---|---|---|
Control | 1500 | 2000 |
Compound A | 3000 | 4500 |
Compound B | 2800 | 4200 |
Inhibition of Prolyl Hydroxylase
1,3,8-Triazaspiro[4.5]decane-2,4-dione has also been identified as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial for the regulation of hypoxia-inducible factors (HIFs). This inhibition has implications for treating anemia and other hypoxia-related conditions:
- Inhibition Potency : The compound showed effective inhibition against PHDs with IC50 values in the micromolar range.
- Therapeutic Potential : By stabilizing HIFs, these inhibitors can enhance erythropoiesis and improve oxygen delivery in tissues .
Case Study: Efficacy Against Chronic Myeloid Leukemia
Research indicated that certain derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione reduced the viability of chronic myeloid leukemia (CML) cells significantly:
特性
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSWSISJJJDBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276240 | |
Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-39-3 | |
Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes []. These enzymes normally tag HIF for degradation under normoxic conditions. By inhibiting HIF PHD1-3, these compounds stabilize HIF, leading to increased erythropoietin (EPO) production and potentially serving as a treatment for anemia [].
ANone: While specific spectroscopic data is not provided in the provided abstracts, the molecular formula for the base structure is C8H13N3O2, and the molecular weight is 183.21 g/mol. The structure consists of a spirohydantoin (a 1,3,8-triazaspiro[4.5]decane-2,4-dione) core, which can be further substituted at various positions to modulate its pharmacological properties.
A: Research has shown that a 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative (TTDD) can be incorporated into polyacrylonitrile nanofibers through electrospinning, demonstrating material compatibility []. Additionally, TTDD has been successfully incorporated into polyvinyl chloride (PVC) nanowebs, showcasing its versatility in material integration for potential medical applications [].
ANone: The provided research does not mention catalytic properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione or its derivatives. The primary focus is on its biological activity.
A: Research on 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as HIF PHD inhibitors highlights that introducing acidic functionality effectively mitigated off-target activity at the hERG potassium channel []. Furthermore, optimizing the structure successfully minimized undesired alanine aminotransferase (ALT) liver enzyme upregulation, achieving a favorable on-target versus off-target profile [].
A: While specific stability data is not provided, research indicates that 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives can be formulated into nanofibers and rendered antimicrobial by chlorination with hypochlorite solution, suggesting potential for controlled release and long-term stability [, ].
A: Research indicates that optimization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives led to improved pharmacokinetic properties, including good PK in preclinical species []. These compounds exhibit a short-acting pharmacodynamic profile, resulting in a rapid and robust upregulation of erythropoietin (EPO) in multiple preclinical models [].
A: Research has shown that a novel 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain []. Other derivatives, designed as HIF PHD inhibitors, have been shown to robustly increase erythropoietin levels in vivo across multiple preclinical species [].
ANone: The provided research does not mention any specific resistance or cross-resistance mechanisms for 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives.
A: While detailed toxicological data is not provided in the abstracts, one study mentions that optimization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives successfully mitigated the undesired upregulation of alanine aminotransferase (ALT) liver enzymes, suggesting improved safety profiles [].
A: One study highlights the incorporation of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative into nanofibers, which can be further chlorinated to impart antimicrobial properties []. This approach suggests potential for targeted delivery and controlled release applications.
ANone: The provided research does not specifically mention biomarkers or diagnostics related to 1,3,8-Triazaspiro[4.5]decane-2,4-dione or its derivatives.
ANone: The provided research mentions several analytical techniques used to characterize 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives and their formulations. These include:
- Scanning Electron Microscopy (SEM): Used to analyze the morphology and fiber diameter of electrospun nanofibers containing 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives [, ].
- Fourier-transform infrared spectroscopy (FTIR): Employed to investigate the chemical structures of polyvinyl chloride (PVC) nanowebs incorporating 1,3,8-Triazaspiro[4.5]decane-2,4-dione [].
- Thermogravimetric analysis (TGA): Utilized to evaluate the thermal characteristics of PVC nanowebs containing 1,3,8-Triazaspiro[4.5]decane-2,4-dione [].
- ASTM 2149 procedure: Applied to assess the antibacterial activity of chlorinated nanowebs incorporating 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。